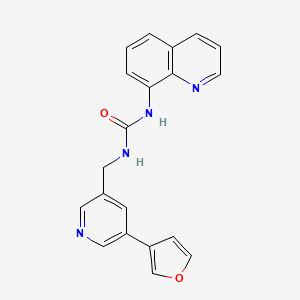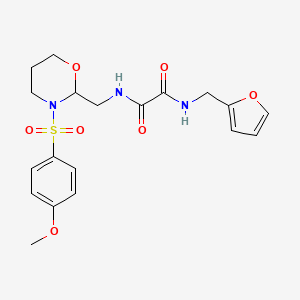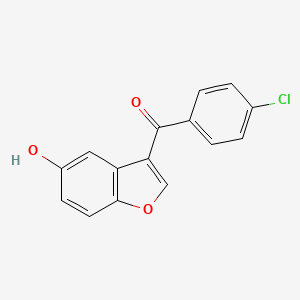
(4-Chlorophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chlorophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone is a chemical compound that features a benzofuran ring substituted with a hydroxyl group at the 5-position and a chlorophenyl group at the 4-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Wirkmechanismus
Target of Action
It’s known that benzofuran derivatives, which this compound is a part of, have been found to be active towards different clinically approved targets . Similarly, indole derivatives, which share a similar structure, bind with high affinity to multiple receptors .
Mode of Action
It can be inferred from the properties of benzofuran and indole derivatives that these compounds interact with their targets in a way that stimulates various biological activities .
Biochemical Pathways
It’s known that benzofuran and indole derivatives can influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It’s known that improved bioavailability is one of the targets achieved with most of the recent benzofuran derivatives, allowing for once-daily dosing .
Result of Action
Benzofuran and indole derivatives are known to exhibit significant activity including antifungal, antiprotozoal, antitubercular, anti-inflammatory, anticonvulsant, anticancer, anti-hiv, analgesic, antiparasitic, antihyperlipidemic, antioxidant, antidiabetic, antihypertensive, antiplasmodial, anti-alzheimer’s, vasodilating and hypotensive, and antiarrhythmic .
Action Environment
It’s known that the structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving appropriate precursors such as phenols and aldehydes.
Introduction of the Hydroxyl Group: The hydroxyl group at the 5-position can be introduced via hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through Friedel-Crafts acylation reactions using 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Chlorophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of benzofuran-5-one derivatives.
Reduction: Formation of benzofuran-5-ol derivatives.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4-Chlorophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Chlorophenyl)(5-hydroxy-1-benzofuran-2-yl)methanone: Similar structure but with the hydroxyl group at the 2-position.
(4-Chlorophenyl)(5-methoxy-1-benzofuran-3-yl)methanone: Similar structure but with a methoxy group instead of a hydroxyl group.
(4-Bromophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
(4-Chlorophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone is unique due to the specific positioning of the hydroxyl and chlorophenyl groups, which can influence its chemical reactivity and biological activity. The presence of the hydroxyl group at the 5-position and the chlorophenyl group at the 4-position may confer distinct properties compared to its analogs.
Eigenschaften
IUPAC Name |
(4-chlorophenyl)-(5-hydroxy-1-benzofuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO3/c16-10-3-1-9(2-4-10)15(18)13-8-19-14-6-5-11(17)7-12(13)14/h1-8,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYCNGBYJXSLOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=COC3=C2C=C(C=C3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
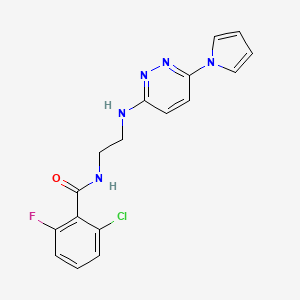
![4-[(5-chloro-3-fluoropyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine](/img/structure/B2897684.png)
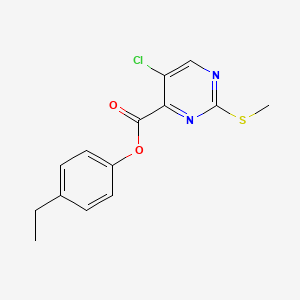
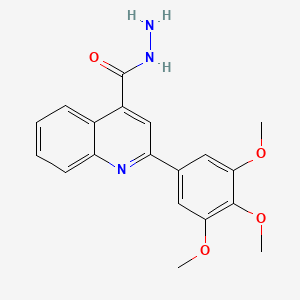

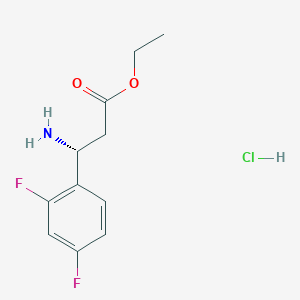
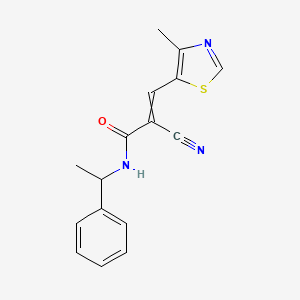
![2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2897695.png)
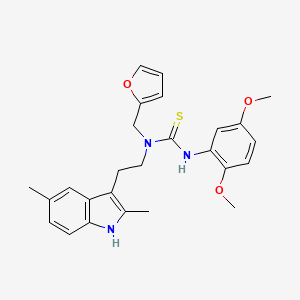
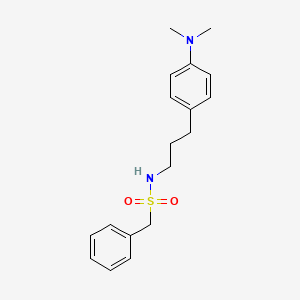
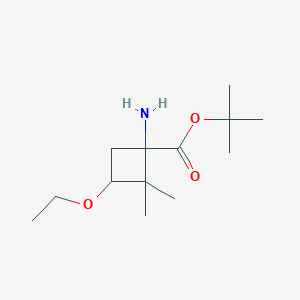
![3-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-1-(4-chlorophenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B2897702.png)
